molecular formula C23H22N2O3 B5537021 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide CAS No. 303086-48-8

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B5537021
CAS No.: 303086-48-8
M. Wt: 374.4 g/mol
InChI Key: OSHYZTVURKMMIT-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide (hereafter referred to as Compound A) is a hydrazide-based Schiff base derivative characterized by a planar acetohydrazide backbone. Its molecular formula is C₂₄H₂₄N₂O₄ (average mass: 404.466 g/mol), featuring a 2-(2-methylphenoxy)acetyl group and a benzyloxy-substituted benzylidene moiety at the N'-position . The (E)-configuration of the imine bond (C=N) is critical for its stereochemical stability and biological interactions. The compound’s structural uniqueness arises from the 4-benzyloxy substitution on the arylidene ring and the 2-methylphenoxy group on the acetohydrazide chain, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-18-7-5-6-10-22(18)28-17-23(26)25-24-15-19-11-13-21(14-12-19)27-16-20-8-3-2-4-9-20/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHYZTVURKMMIT-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425974
Record name AC1OC77T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303086-48-8
Record name AC1OC77T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(4-(BENZYLOXY)BENZYLIDENE)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(2-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Compound A with structurally related acetohydrazides, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference ID
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide C₂₄H₂₄N₂O₄ 4-Benzyloxy (arylidene); 2-methylphenoxy (acetyl) 404.466 Structural reference
N′-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide C₂₃H₂₂N₂O₃ 2-Benzyloxy (arylidene); 2-methylphenoxy (acetyl) 374.440 Positional isomer of Compound A
N′-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(purin-6-ylsulfanyl)acetohydrazide C₁₄H₁₅N₇OS 4-Dimethylamino (arylidene); purine-sulfanyl (acetyl) 329.38 Antithyroid activity
2-(4-Biphenylyloxy)-N′-[(E)-(4-methoxyphenyl)methylene]acetohydrazide C₂₂H₂₀N₂O₃ 4-Methoxy (arylidene); biphenylyloxy (acetyl) 360.41 Enhanced lipophilicity
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide C₂₀H₁₇ClN₄O₃ Pyrazolyl-methylene (arylidene); 2-chlorophenoxy (acetyl) 396.83 Anticancer potential (hypothesized)

Key Observations :

  • Positional Isomerism : The 2-benzyloxy analogue () exhibits a lower molecular weight and altered polarity compared to Compound A , likely due to reduced steric hindrance at the ortho position.
  • Heterocyclic Modifications : Pyrazole- or purine-based analogues () introduce nitrogen-rich moieties, which are often linked to nucleic acid-targeted bioactivity.
Physicochemical Properties
  • Melting Points : While Compound A ’s exact melting point is unspecified, structurally similar hydrazides (e.g., ’s 9e and 9f) exhibit melting points of 160–180°C, correlating with crystallinity influenced by substituent symmetry.
  • Spectral Data: IR: Expected peaks for Compound A include ν(C=N) ~1600 cm⁻¹ and ν(N-H) ~3200 cm⁻¹, consistent with ’s findings for related Schiff bases. NMR: The 4-benzyloxy group would show aromatic protons as a singlet (~δ 7.3–7.5 ppm), while the 2-methylphenoxy group would display a deshielded methyl signal (~δ 2.3 ppm) .

Biological Activity

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₃₂H₂₉N₅O₃S
  • Molecular Weight : 563.684 g/mol

The structure includes a benzyloxy group and an acetohydrazide moiety, which are often associated with various biological activities, including anti-inflammatory, antibacterial, and anticancer effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. For instance, derivatives of benzothiazole with benzyloxy groups have shown significant free radical scavenging abilities, which can be crucial in neuroprotective applications .

2. MAO-B Inhibition

A study highlighted the importance of aryl benzyl ethers as multifunctional pharmacophores. Compounds structurally related to this compound have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The MAO-B inhibitory activity of similar compounds was found to be competitive and reversible, with IC50 values indicating strong efficacy .

3. Anticancer Potential

Emerging evidence suggests that hydrazone derivatives can exhibit anticancer properties. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer models, with IC50 values in the low micromolar range . The mechanism often involves the modulation of key signaling pathways, including Wnt/β-catenin signaling.

Case Study 1: Neuroprotective Effects

In a model of Parkinson's disease, a compound structurally similar to this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving motor function in MPTP-induced models .

Case Study 2: Anticancer Activity

A recent study evaluated a series of hydrazone derivatives for their anticancer activity against human colorectal cancer cells (SW480 and HCT116). One derivative exhibited an IC50 value of 0.12 μM against HCT116 cells, indicating strong growth inhibition compared to standard chemotherapeutics .

Research Findings Summary

Activity IC50 Value Mechanism Reference
MAO-B Inhibition0.062 µMCompetitive inhibition
Antioxidant ActivityNot specifiedFree radical scavenging
Anticancer Activity0.12 µM (HCT116)Modulation of Wnt/β-catenin signaling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.